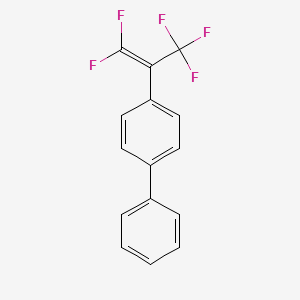
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is a fluorinated organic compound that belongs to the class of fluoroaromatic compounds. This compound is characterized by the presence of a pentafluoropropenyl group attached to a biphenyl structure. Fluorinated organic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluoropropenylating agent. One common method involves the use of pentafluoropropene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under controlled conditions, including specific temperatures and pressures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated alkyl group.
Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated biphenyl ketones or carboxylic acids.
Reduction: Less fluorinated alkyl biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the pentafluoropropenyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate: Another fluorinated compound with similar structural features.
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid: A related compound with a carboxylic acid functional group.
Uniqueness
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with the highly fluorinated pentafluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, making it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
61587-19-7 |
|---|---|
Molekularformel |
C15H9F5 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
1-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9F5/c16-14(17)13(15(18,19)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI-Schlüssel |
MDWYROCAUUPAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


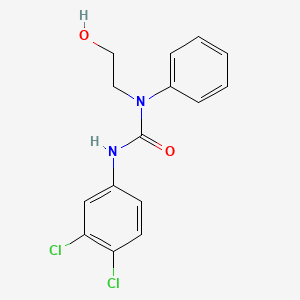
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)


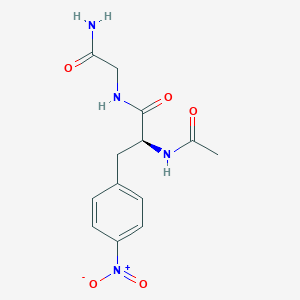
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)

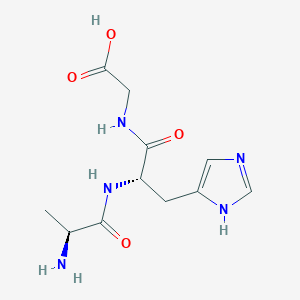
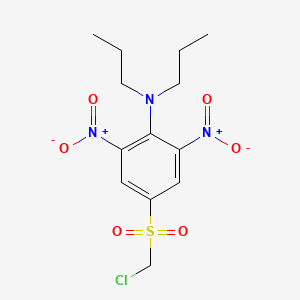
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
